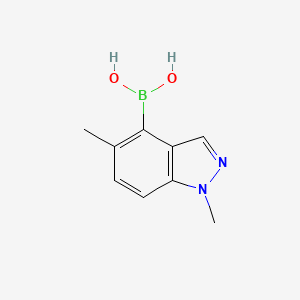

1,5-Dimethyl-1H-indazole-4-boronic acid

Description

Properties

IUPAC Name |

(1,5-dimethylindazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O2/c1-6-3-4-8-7(5-11-12(8)2)9(6)10(13)14/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZJNUVDIOSKNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=C1C=NN2C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Characterization of 1,5-Dimethyl-1H-indazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 1,5-Dimethyl-1H-indazole-4-boronic acid, a valuable building block in medicinal chemistry and materials science. The indazole core is a privileged scaffold in numerous biologically active compounds, and the introduction of a boronic acid moiety at the 4-position opens avenues for diverse functionalization, primarily through Suzuki-Miyaura cross-coupling reactions. This document details a robust synthetic pathway, starting from commercially available precursors, and outlines the critical analytical techniques for unambiguous structural characterization. The causality behind experimental choices is explained, and protocols are designed to be self-validating. This guide is intended to empower researchers to confidently synthesize and characterize this versatile chemical entity.

Introduction: The Significance of Indazole Boronic Acids

Indazole derivatives are a cornerstone in modern drug discovery, forming the structural basis for a wide range of therapeutic agents with activities including anti-cancer, anti-inflammatory, and antiviral properties. The fusion of a benzene and a pyrazole ring bestows upon the indazole nucleus a unique electronic and steric profile, making it an attractive pharmacophore. The introduction of a boronic acid group onto the indazole scaffold significantly enhances its synthetic utility. Boronic acids are exceptionally versatile intermediates, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are a powerful tool for the formation of carbon-carbon bonds.[1] this compound, with its specific substitution pattern, offers a unique trajectory for molecular elaboration, making it a molecule of high interest for the synthesis of novel chemical entities with tailored properties.

Synthetic Strategy and Protocols

The synthesis of this compound is most effectively approached through a multi-step sequence commencing with the formation of a suitable halogenated indazole precursor, followed by a halogen-metal exchange and subsequent borylation. This strategy provides a reliable and scalable route to the target compound.

Synthesis of the Precursor: 4-Bromo-1,5-dimethyl-1H-indazole

The synthesis of the key precursor, 4-bromo-1,5-dimethyl-1H-indazole, can be achieved from 4-bromo-5-methyl-1H-indazole. A general method for the N-methylation of indazoles involves the use of a methylating agent in the presence of a base.[2]

Experimental Protocol: Synthesis of 4-Bromo-1,5-dimethyl-1H-indazole

-

Reaction Setup: To a solution of 4-bromo-5-methyl-1H-indazole (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

Methylation: Stir the suspension at room temperature for 30 minutes. Subsequently, add iodomethane (CH₃I, 1.2-1.5 eq.) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-bromo-1,5-dimethyl-1H-indazole.

Causality: The use of a polar aprotic solvent like DMF facilitates the dissolution of the indazole and the base, promoting the deprotonation of the indazole nitrogen. Potassium carbonate is a mild and effective base for this transformation. Iodomethane is a highly reactive methylating agent. It is important to note that N-methylation of indazoles can lead to a mixture of N1 and N2 isomers.[2][3] The separation of these isomers is typically achieved by column chromatography, and their structural assignment is confirmed by spectroscopic methods as detailed in the characterization section.

Synthesis of this compound via Lithiation-Borylation

The conversion of the aryl bromide to the corresponding boronic acid is a pivotal step. A common and effective method is the lithiation-borylation sequence. This involves a halogen-metal exchange using an organolithium reagent at low temperature, followed by quenching the resulting aryllithium species with a borate ester.[4]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 4-bromo-1,5-dimethyl-1H-indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of n-butyllithium (n-BuLi, 1.1-1.2 eq.) in hexanes dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the aryllithium species, add triisopropyl borate (B(O-iPr)₃, 1.5-2.0 eq.) dropwise, again ensuring the temperature remains at -78 °C.

-

Quenching and Work-up: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or by performing an acid-base extraction.

Causality: The use of extremely low temperatures (-78 °C) is critical to prevent side reactions of the highly reactive aryllithium intermediate. THF is a suitable solvent as it is aprotic and can solvate the organolithium species. Triisopropyl borate is a common electrophile for this transformation. Acidic work-up is necessary to hydrolyze the boronate ester intermediate to the desired boronic acid.

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Structural Characterization

Unambiguous structural characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the presence of the boronic acid moiety.

-

¹H NMR Spectroscopy : The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the hydroxyl protons of the boronic acid. The chemical shifts of the aromatic protons will be indicative of their positions on the indazole ring. The N-methyl group is typically observed as a singlet around 3.8-4.2 ppm, while the C5-methyl group will appear as a singlet in the aromatic region, likely around 2.4-2.6 ppm. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range.

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule. The carbon atom attached to the boron atom (C4) will exhibit a characteristic broad signal due to quadrupolar relaxation of the adjacent boron nucleus. The chemical shifts of the methyl carbons and the aromatic carbons will further corroborate the proposed structure. For comparison, the ¹³C NMR chemical shifts of substituted indazoles have been extensively reported.[3][5]

Expected ¹H and ¹³C NMR Data (Predicted)

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N1-CH₃ | ~4.0 (s, 3H) | ~35 |

| C5-CH₃ | ~2.5 (s, 3H) | ~20 |

| Aromatic-H | 7.0 - 8.0 (m) | 110 - 145 |

| C4-B | - | Broad signal |

| B(OH)₂ | Broad, variable | - |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

High-Resolution Mass Spectrometry (HRMS) : HRMS is used to determine the exact mass of the molecular ion, which should match the calculated molecular formula of C₉H₁₁BN₂O₂.

-

Electrospray Ionization (ESI-MS) : ESI-MS is a soft ionization technique that typically shows the protonated molecule [M+H]⁺ or other adducts. A challenge in the mass spectrometry of boronic acids is their tendency to form cyclic trimers (boroxines) through dehydration, which can complicate the spectra.[6][7] Derivatization to the corresponding pinacol ester can sometimes simplify analysis.[6]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms in the solid state. While obtaining suitable crystals can be challenging, the resulting data would confirm the connectivity, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the boronic acid and indazole nitrogen atoms. In the absence of a specific crystal structure for the title compound, analysis of related indazole and boronic acid structures can provide insights into expected packing and hydrogen bonding motifs.[8][9]

Crystallography Workflow Diagram

Caption: General workflow for X-ray crystallographic analysis.

Conclusion

This technical guide has detailed a reliable synthetic route for the preparation of this compound and outlined the essential analytical methods for its comprehensive structural characterization. The provided protocols and the underlying scientific rationale are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The strategic placement of the boronic acid functionality on the privileged indazole scaffold makes this compound a highly valuable building block for the creation of novel and complex molecules with potential applications in drug discovery and materials science.

References

- 1. rsc.org [rsc.org]

- 2. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1,5-Dimethyl-1H-indazole-4-boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,5-Dimethyl-1H-indazole-4-boronic acid, a key building block in modern medicinal chemistry. We will delve into its chemical properties, established synthetic routes, and its significant role in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists actively engaged in drug discovery and development.

Core Compound Identification

| Property | Value | Source |

| CAS Number | 1262512-81-1 | BLDpharm[1] |

| Molecular Formula | C9H11BN2O2 | BLDpharm[1] |

| Molecular Weight | 190.01 | Calculated |

| Canonical SMILES | CN1N=C(C)C2=C1C=CC=C2B(O)O | N/A |

Introduction to Indazole Boronic Acids in Medicinal Chemistry

The indazole scaffold is a privileged bicyclic heteroaromatic system that is a common feature in a multitude of biologically active compounds. Its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an attractive pharmacophore for designing ligands that target a wide range of biological targets. The introduction of a boronic acid moiety at the 4-position of the 1,5-dimethyl-1H-indazole core further enhances its utility, primarily as a versatile intermediate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds and the synthesis of complex molecular architectures.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves a multi-step sequence starting from a readily available indazole precursor. A general and robust method involves the ortho-lithiation of a protected 1,5-dimethyl-1H-indazole followed by quenching with a trialkyl borate ester and subsequent hydrolysis.

Illustrative Synthetic Pathway

Caption: Generalized synthetic workflow for the preparation of this compound.

Experimental Protocol: A Representative Synthesis

Materials:

-

1,5-Dimethyl-1H-indazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

A solution of 1,5-Dimethyl-1H-indazole in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium is added dropwise to the cooled solution, and the reaction mixture is stirred at this temperature for 1-2 hours to facilitate the formation of the lithiated intermediate.

-

Triisopropyl borate is then added dropwise to the reaction mixture, and the solution is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of aqueous HCl.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized for each specific scale and laboratory setup.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The this compound is a valuable building block in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The indazole core can serve as a hinge-binding motif, a key interaction for many kinase inhibitors. The boronic acid functionality allows for the facile introduction of various substituents at the 4-position through Suzuki-Miyaura coupling, enabling the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Workflow for Suzuki-Miyaura Coupling in Drug Discovery

Caption: A typical workflow illustrating the use of this compound in Suzuki-Miyaura coupling for the synthesis of potential drug candidates.

Safety and Handling

Boronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists. Its straightforward synthesis and its utility in robust cross-coupling reactions make it an important tool in the design and synthesis of novel therapeutic agents, particularly in the area of kinase inhibitor development. This guide has provided a foundational understanding of its properties, synthesis, and applications, and it is hoped that this information will be a valuable resource for the drug discovery community.

References

An In-depth Technical Guide to the Solubility and Stability of 1,5-Dimethyl-1H-indazole-4-boronic acid

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including the PARP inhibitor Niraparib and the tyrosine kinase inhibitor Pazopanib.[1] When functionalized with a boronic acid moiety, these heterocyclic systems become powerful building blocks for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.[2] 1,5-Dimethyl-1H-indazole-4-boronic acid is one such molecule, holding significant potential for the synthesis of novel drug candidates and complex organic materials.

However, the successful application of any chemical reagent, particularly in the highly regulated environments of pharmaceutical and materials science research, is contingent upon a thorough understanding of its fundamental physicochemical properties. Solubility and stability are not mere data points; they are critical parameters that dictate reaction conditions, purification strategies, formulation development, and shelf-life.[3][4] Misjudging the solubility of a key intermediate can lead to failed reactions and significant delays, while overlooking stability issues can compromise the integrity of the final product.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility and stability profiles of this compound. Moving beyond simple data reporting, this document elucidates the underlying chemical principles, provides field-proven experimental protocols for in-house validation, and offers practical strategies for handling and utilizing this versatile reagent effectively.

Core Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁BN₂O₂ | [5] |

| Molecular Weight | 190.01 g/mol | [5] |

| Appearance | Typically a solid | |

| CAS Number | 1310405-36-7 | [5] |

Section 1: Solubility Profile

The solubility of a compound is a critical determinant of its utility in both synthetic and biological contexts. For drug discovery, a minimum aqueous solubility is often required for reliable bioassay results and is a key factor influencing intestinal absorption.[6] In process chemistry, solubility dictates the choice of reaction solvents, affecting reaction kinetics, impurity profiles, and ease of purification.

Theoretical Considerations: What Drives Solubility?

The solubility of arylboronic acids like this compound is governed by a balance of intermolecular forces between the solute and the solvent, as well as the energy required to overcome the solute's crystal lattice. Key factors include:

-

Polarity: The principle of "like dissolves like" is paramount. The polar boronic acid group (-B(OH)₂) can engage in hydrogen bonding, favoring solubility in polar protic solvents (e.g., water, methanol) and polar aprotic solvents (e.g., DMSO, DMF).

-

Molecular Structure: The dimethyl-indazole core is largely aromatic and hydrophobic, which contributes to solubility in organic solvents. The overall solubility in a given solvent is a composite of these competing hydrophilic and hydrophobic characteristics.[6]

-

Crystal Lattice Energy: The energy holding the solid-state structure together must be overcome by solvation energy for dissolution to occur. Compounds with strong intermolecular forces in their crystalline form will generally exhibit lower solubility.[3][6]

Experimental Determination of Solubility

While theoretical principles provide guidance, empirical determination is essential for accurate data. Two primary methods are employed in pharmaceutical development: kinetic and equilibrium solubility assays.[7] For process development and establishing definitive physicochemical parameters, the Equilibrium Shake-Flask Method is the gold standard.[8]

This protocol outlines the definitive measurement of thermodynamic solubility. The core principle is to create a saturated solution in equilibrium with an excess of the solid compound.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with the undissolved compound.[8]

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[6]

-

Phase Separation: Separate the undissolved solid from the saturated supernatant. This is a critical step; centrifugation followed by careful withdrawal of the supernatant is often preferred over filtration, as the compound may adsorb to filter materials, leading to an underestimation of solubility.[3]

-

Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[3][6] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Expected Solubility Data

While specific, publicly available solubility data for this compound is limited, we can infer expected trends based on the behavior of structurally related arylboronic acids.[9][10] The following table provides an estimated solubility profile to guide solvent selection. Note: These values are illustrative and must be confirmed experimentally.

| Solvent Class | Solvent | Expected Solubility Trend | Rationale |

| Polar Protic | Water (pH 7.4) | Low to Moderate | Hydrogen bonding capability of -B(OH)₂ group is offset by the hydrophobic indazole ring. Most simple arylboronic acids have low water solubility.[9] |

| Methanol (MeOH) | Moderate to High | Good H-bonding donor and acceptor, can solvate both the boronic acid and the heterocyclic ring. | |

| Ethanol (EtOH) | Moderate | Similar to methanol, but slightly lower due to increased alkyl character. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for a wide range of drug-like molecules; strong H-bond acceptor. Often used for creating stock solutions.[11] |

| Dimethylformamide (DMF) | High | Similar properties to DMSO, widely used in synthesis.[11] | |

| Acetonitrile (ACN) | Moderate | Less polar than DMSO/DMF, but still effective for many boronic acids. | |

| Acetone | Moderate | Ketones show good solubility for phenylboronic acid.[9][10] | |

| Ethers | Tetrahydrofuran (THF) | Moderate | A common solvent for Suzuki-Miyaura reactions. |

| 2-Methyl-THF | Moderate | A more environmentally friendly alternative to THF. | |

| Non-Polar | Toluene | Low | Unlikely to effectively solvate the polar boronic acid group. |

| Heptane / Hexane | Very Low / Insoluble | Hydrocarbon solvents are generally poor choices for boronic acids.[9] |

Section 2: Stability Profile

Arylboronic acids are robust compounds, yet they are susceptible to specific degradation pathways that can impact their purity, reactivity, and shelf-life. Understanding these liabilities is crucial for developing stable formulations and ensuring reproducible synthetic outcomes.

Key Degradation Pathways

Three primary degradation mechanisms are relevant to this compound: protodeborylation, oxidation, and boroxine formation.

-

Protodeborylation (Hydrolysis): This is the hydrolytic cleavage of the C–B bond to yield the corresponding arene (1,5-dimethyl-1H-indazole) and boric acid. This process can be accelerated under acidic or basic conditions and in the presence of certain metals.[12][13] It is a significant concern in aqueous solutions and during purification steps like chromatography.

-

Oxidation: The C–B bond can be susceptible to oxidative cleavage, particularly by reactive oxygen species like hydrogen peroxide, to form the corresponding phenol.[14][15] While often a deliberate synthetic transformation, unwanted oxidation can occur upon prolonged exposure to air.

-

Boroxine Formation: This is a dehydration reaction where three molecules of the boronic acid condense to form a stable, six-membered cyclic anhydride called a boroxine.[10][16] This is a reversible equilibrium that is favored in non-polar solvents or upon heating under vacuum. The presence of boroxine can complicate characterization and stoichiometry calculations.

Caption: Common degradation pathways for arylboronic acids.

Experimental Assessment of Stability

A stability-indicating HPLC method is the primary tool for assessing the degradation of a compound over time. The method must be capable of resolving the parent compound from its potential degradants.

-

Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a range of relevant solvents.

-

Stress Conditions: Store aliquots of these solutions under various conditions:

-

Temperature: 25 °C (ambient), 40 °C (accelerated), 4 °C (refrigerated).

-

Light: Protected from light vs. exposed to light (photostability).

-

Atmosphere: Ambient air vs. inert atmosphere (e.g., nitrogen or argon).

-

-

Time-Point Analysis: At specified time points (e.g., T=0, 24h, 48h, 1 week), withdraw an aliquot from each sample.

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method.

-

Critical Choice of Diluent: For analysis, dilute the sample in an aprotic solvent like acetonitrile. Using aqueous or protic diluents can cause rapid on-column hydrolysis, giving a false impression of instability.[17][18]

-

Column and Mobile Phase: A reversed-phase C18 column (e.g., Waters XTerra MS C18) with reduced silanol activity is often recommended to minimize on-column hydrolysis.[18][19][20] A simple mobile phase of acetonitrile and water (without acid modifiers like formic acid, which can accelerate hydrolysis) is a good starting point.[18][19]

-

-

Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Monitor for the appearance of new peaks corresponding to degradation products.

Caption: General workflow for conducting a solution stability study.

Expected Stability Profile & Mitigation

Based on the known chemistry of arylboronic acids, the following stability trends can be anticipated.

| Solvent Type | Stability Concern | Mitigation Strategy |

| Aqueous Buffers | High risk of protodeborylation, especially at non-neutral pH. | Prepare fresh solutions. If storage is necessary, store frozen at -20°C or -80°C and use quickly after thawing. Avoid highly acidic or basic conditions.[12] |

| Protic Solvents (MeOH, EtOH) | Moderate risk of protodeborylation over time. | Use for reactions but avoid long-term storage in solution. Store under an inert atmosphere to minimize oxidation. |

| Aprotic Solvents (DMSO, DMF, ACN, THF) | Generally the most stable for solutions. | These are the recommended solvents for creating stock solutions for screening or synthesis. Store refrigerated (2-8°C) and protected from light.[21] Use of an aprotic diluent like acetonitrile for sample preparation before HPLC analysis is critical to prevent artifactual degradation.[17][18] |

| Solid State | Low risk, but boroxine formation can occur upon heating or prolonged storage. Susceptible to oxidation if exposed to air. | Store as a solid in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C).[21] |

Conclusion

This compound is a high-value synthetic intermediate whose effective use hinges on a solid grasp of its solubility and stability. This guide has established that the compound is expected to exhibit high solubility in polar aprotic solvents like DMSO and DMF, making them ideal for preparing stock solutions. Its solubility is predicted to be moderate in common reaction solvents such as alcohols and ethers.

From a stability perspective, the primary liabilities are protodeborylation in aqueous or protic media and potential boroxine formation in the solid state. These degradation pathways are well-understood and can be effectively mitigated. For maximum integrity, the compound should be stored as a solid under an inert atmosphere at refrigerated temperatures. Solutions should be prepared fresh, preferably in aprotic solvents, and stored with care. By adhering to these principles and employing the robust analytical protocols detailed herein, researchers can confidently and reproducibly leverage the synthetic potential of this compound in their discovery and development programs.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. rheolution.com [rheolution.com]

- 5. 1,4-Dimethyl-1H-indazole-5-boronic acid CAS#: 1310405-36-7 [m.chemicalbook.com]

- 6. Solubility Test | AxisPharm [axispharm.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 13. researchgate.net [researchgate.net]

- 14. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. 1,5-Dimethyl-1H-indazole-6-boronic acid | 1310383-98-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Anticipated X-ray Crystal Structure of 1,5-Dimethyl-1H-indazole-4-boronic acid: A Keystone for Structure-Based Drug Design

This guide provides a comprehensive technical overview of 1,5-Dimethyl-1H-indazole-4-boronic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. While a public crystal structure is not available as of the writing of this document, we present a detailed projection of its structural characteristics based on established principles of crystallography and data from analogous compounds. This whitepaper is designed to serve as a robust resource for those looking to leverage the therapeutic potential of indazole-boronic acids.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the indazole nucleus and the boronic acid functional group are both considered "privileged scaffolds".[1][2] Indazole derivatives are integral to a wide array of pharmaceuticals, demonstrating a vast spectrum of biological activities including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][3] The versatility of the indazole ring system allows for fine-tuning of steric and electronic properties, making it a cornerstone in the design of targeted therapies.[4]

Similarly, boronic acids have emerged from being mere synthetic intermediates to key pharmacophores in their own right.[5][6] The unique ability of the boron atom to form reversible covalent bonds with biological nucleophiles has been successfully exploited in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib.[7] The incorporation of a boronic acid moiety can enhance drug potency and improve pharmacokinetic profiles.[5]

The compound this compound combines these two powerful moieties. Its three-dimensional structure is of paramount importance as it dictates how the molecule interacts with biological targets. A precise understanding of its solid-state conformation, intermolecular interactions, and the spatial relationship between the indazole ring and the boronic acid group is critical for structure-based drug design and the development of novel therapeutics.

Synthesis and Crystallization: A Proposed Pathway

The synthesis of this compound can be approached through established synthetic routes for indazoles and boronic acids.[8][9] The following protocol is a proposed, robust method for obtaining the target compound and high-quality single crystals suitable for X-ray diffraction.

Proposed Synthesis of this compound

A plausible synthetic route would involve the formation of the indazole core followed by borylation. For instance, a method could be adapted from the synthesis of other indazoles, potentially starting from a substituted phenylhydrazine and a suitable carbonyl compound, followed by cyclization.[10] A subsequent Miyaura borylation of a halogenated precursor would then introduce the boronic acid group.[9]

Alternatively, a one-pot synthesis starting from a 2-formylphenylboronic acid derivative could be employed, as this has been shown to be an effective method for the creation of the indazole scaffold.[8]

Experimental Protocol for Crystallization

Obtaining single crystals of sufficient size and quality is crucial for X-ray diffraction analysis.[11] Boronic acids can be challenging to crystallize due to their propensity to form anhydrides (boroxines).[12] The following is a generalized protocol for the crystallization of this compound.

Step-by-Step Crystallization Protocol:

-

Purification: The crude product should be purified to the highest possible degree. Methods such as recrystallization from a suitable solvent (e.g., hot water, ethanol, or ethyl acetate), or forming a temporary adduct with diethanolamine to facilitate purification, can be effective for boronic acids.[13][14][15][16]

-

Solvent Selection: A screening of various solvents is recommended. A good starting point would be solvents in which the compound has moderate solubility. Mixtures of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) are often effective.

-

Crystallization Method:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone) in a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent over several days.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This is then placed inside a larger, sealed container that contains a "poor" solvent. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4°C) to promote crystal growth.

-

X-ray Crystallography: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level three-dimensional structure of a molecule.[17] The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.

Data Collection and Structure Solution Workflow

The following diagram illustrates the typical workflow for small-molecule X-ray crystallography.

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Anticipated Crystallographic Data

Based on the crystal structures of similar indazole derivatives and phenylboronic acid, we can anticipate the key crystallographic parameters for this compound.[12][18][19]

| Parameter | Anticipated Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 (common for small organic molecules) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-2000 |

| Z (molecules/unit cell) | 4 or 8 |

| Density (calculated) (g/cm³) | 1.2-1.4 |

| R-factor | < 0.05 (for a well-refined structure) |

Note: These are educated estimations and the actual values can only be determined experimentally.

Structural Analysis: Insights from Molecular Architecture

The molecular structure of this compound is expected to exhibit several key features that are critical for its function.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. m.youtube.com [m.youtube.com]

- 16. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 17. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Substituted Indazole Boronic Acids: A Senior Application Scientist's Field Guide

An In-Depth Technical Guide for Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors like Pazopanib and Axitinib.[1][2][3] The ability to functionalize this heterocycle is paramount for modern drug discovery programs, and indazole boronic acids and their corresponding esters have emerged as exceptionally versatile intermediates. Their stability, reactivity, and tolerance for a wide range of functional groups make them ideal partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of complex C-C bonds.[4][5][6][7]

This guide provides a comprehensive overview of the principal synthetic strategies for accessing substituted indazole boronic acids. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices, offering field-proven insights to navigate the common challenges and nuances associated with each methodology.

Core Synthetic Strategies: A Comparative Overview

The synthesis of indazole boronic acids is not a one-size-fits-all problem. The optimal strategy depends heavily on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Three primary methodologies dominate the landscape:

-

Direct C-H Borylation: A modern, atom-economical approach that functionalizes an existing C-H bond on the indazole ring.

-

Miyaura Borylation of Haloindazoles: A robust and widely-used palladium-catalyzed cross-coupling of a pre-functionalized haloindazole with a boron source.

-

Lithiation/Halogen-Metal Exchange and Borylation: A powerful technique for accessing specific constitutional isomers via a highly reactive organometallic intermediate.

Table 1: Comparative Analysis of Key Synthetic Routes

| Feature | Direct C-H Borylation | Miyaura Borylation of Haloindazoles | Lithiation & Borylation |

| Starting Material | Substituted Indazole | Substituted Haloindazole (Br, I) | Substituted (Halo)indazole |

| Key Reagents | [Ir(OMe)(COD)]₂, dtbpy, B₂pin₂ | Pd catalyst (e.g., Pd(dppf)Cl₂), KOAc, B₂pin₂ | Strong base (n-BuLi, LDA), Borate ester (e.g., B(OiPr)₃) |

| Key Advantage | Atom economy, fewer pre-functionalization steps | High functional group tolerance, robust, well-established | Access to specific isomers, high reactivity |

| Primary Limitation | Regioselectivity can be challenging; N-protection often required | Requires synthesis of haloindazole precursor | Low functional group tolerance (acidic protons), requires cryogenic temperatures, strictly anhydrous |

| Typical Position | C3 (most common), C7 | Any position bearing a halogen | Position of lithiation (most acidic proton) or halogen |

Strategy 1: Direct Iridium-Catalyzed C-H Borylation

The direct conversion of a C-H bond to a C-B bond is an elegant and efficient strategy that minimizes waste and synthetic steps.[8] For the indazole scaffold, iridium-based catalytic systems have proven exceptionally effective, demonstrating a strong kinetic and thermodynamic preference for borylating the C3 position.[9][10][11][12]

The "Why": Mechanistic & Practical Insights

-

Catalyst Choice: Iridium catalysts, particularly those ligated with bipyridine ligands like dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine), are preferred. The iridium center is capable of oxidative addition into a C-H bond, a key step in the catalytic cycle. The bulky bipyridine ligand helps to stabilize the active catalytic species and can influence regioselectivity.

-

Regioselectivity at C3: The C3 position of the 1H-indazole ring is the most electronically activated and sterically accessible site for electrophilic attack by the iridium catalyst, leading to highly regioselective borylation.[9][13][14]

-

The Role of N-Protection: A critical consideration is the presence of the pyrazolic N-H proton and the pyridine-like nitrogen at the 2-position. The lone pair on the N2 nitrogen can coordinate to the iridium center, potentially inhibiting or poisoning the catalyst.[10] Therefore, N-protected indazoles are often used to block this coordination, leading to faster and cleaner reactions. Common protecting groups include methyl, methoxymethyl (MOM), or 2-(trimethylsilyl)ethoxymethyl (SEM).[10][12] The choice of protecting group can be crucial, as electron-withdrawing groups can enhance the stability of the resulting boronate ester, even rendering it stable to column chromatography.[10]

Experimental Protocol: Synthesis of 1-Methyl-1H-indazole-3-boronic acid pinacol ester

This protocol is adapted from the work of Burton et al. and serves as a representative example.[9][12]

-

Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 1-methyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), [Ir(OMe)(COD)]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%).

-

Solvent Addition: Add anhydrous cyclohexane (or another suitable inert solvent like THF) to achieve a substrate concentration of approximately 0.5 M.

-

Reaction: Seal the flask and heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by GC-MS or TLC until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purification: The crude residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product as a solid. The pinacol ester is generally more stable and easier to handle than the free boronic acid.[5][7]

Strategy 2: Miyaura Borylation of Haloindazoles

This palladium-catalyzed approach is arguably the most common and reliable method for synthesizing indazole boronic esters. It involves the reaction of a bromo- or iodo-indazole with a boron source, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[15][16]

The "Why": Mechanistic & Practical Insights

-

Substrate Reactivity: Iodoindazoles are generally more reactive than bromoindazoles, allowing for milder reaction conditions. However, bromoindazoles are often more readily available and cost-effective, making them a common choice.[17]

-

Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like PdCl₂(dppf) or Pd(OAc)₂. The choice of phosphine ligand is critical; bulky, electron-rich ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or SPhos promote the key oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base and Solvent: Potassium acetate (KOAc) is the most commonly used base. Its role is to facilitate the transmetalation step by activating the diboron reagent.[16] Anhydrous, polar aprotic solvents like DMSO, DMF, or dioxane are typically employed to ensure solubility of the reagents and facilitate the reaction.[15][16]

-

Avoiding Side Reactions: A common side reaction is protodeboronation, where the newly formed C-B bond is cleaved. Using anhydrous conditions and working up the reaction promptly can minimize this. The pinacol ester products are significantly more resistant to protodeboronation than the free boronic acids.[7]

Experimental Protocol: Synthesis of 1-(Tetrahydropyran-2-yl)-1H-indazole-5-boronic acid pinacol ester

This protocol is adapted from the work of Guillaumet and coworkers and is a robust method for preparing N-protected indazole boronic esters.[15][16]

-

Preparation: In a flask equipped with a reflux condenser, combine the starting 5-bromo-1-(tetrahydropyran-2-yl)-1H-indazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and potassium acetate (KOAc) (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent and Catalyst Addition: Add anhydrous dioxane (to ~0.2 M concentration) followed by the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (3 mol%).

-

Reaction: Heat the mixture to 80 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting halide (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Purification: After removing the solvent in vacuo, purify the crude product by flash column chromatography on silica gel to yield the pure boronic ester.

Strategy 3: Lithiation / Halogen-Metal Exchange and Borylation

This classical organometallic approach provides access to indazole boronic acids via a highly reactive indazolyl-lithium intermediate.[18][19] It is particularly useful for positions that are not easily accessed by other methods. The reaction can proceed either by direct deprotonation of an acidic C-H bond or by halogen-metal exchange of a haloindazole.

The "Why": Mechanistic & Practical Insights

-

Reaction Conditions: This method is operationally demanding. It requires strictly anhydrous and deoxygenated solvents (e.g., THF, diethyl ether) and an inert atmosphere (argon is preferred). The reactions are performed at cryogenic temperatures (typically -78 °C) to control the reactivity of the organolithium intermediate and prevent side reactions.

-

Intermediate Formation: An organolithium reagent, most commonly n-butyllithium (n-BuLi), is used to generate the indazolyl anion. This anion is then "trapped" by an electrophilic boron source, such as triisopropyl borate B(OiPr)₃ or trimethyl borate B(OMe)₃.

-

The Quench: The borate ester is the electrophile. The indazolyl anion attacks the electron-deficient boron atom to form a boronate complex.[20] It is crucial to add the borate ester at low temperature to prevent unwanted side reactions.

-

Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl, NH₄Cl) which hydrolyzes the boronate complex to the desired boronic acid. The free boronic acid is often isolated directly, though it can be converted to the more stable pinacol ester if needed.

Experimental Protocol: Synthesis of 1H-Indazole-3-boronic acid via Lithiation

This protocol is a generalized procedure based on standard lithiation-borylation methodologies applied to heterocyclic systems.[18][21]

-

Preparation: Add a solution of N-protected indazole (e.g., 1-(SEM)-1H-indazole) (1.0 eq) in anhydrous THF to an oven-dried, three-neck flask under an argon atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Hydrolysis: Cool the reaction to 0 °C and quench by the slow addition of 2M aqueous HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis.

-

Extraction and Isolation: Extract the mixture with ethyl acetate. The product may be in either the organic or aqueous layer depending on the pH and the specific indazole derivative. Adjusting the pH may be necessary to facilitate extraction.

-

Purification: Boronic acids can be challenging to purify via standard silica gel chromatography.[22] Recrystallization or derivatization into a trifluoroborate salt or diethanolamine adduct for purification, followed by hydrolysis back to the boronic acid, are common and effective strategies.[23][24]

Conclusion

The synthesis of substituted indazole boronic acids is a cornerstone of modern medicinal chemistry. Direct C-H borylation offers an elegant and atom-economical route, particularly for C3 functionalization. The Miyaura borylation of haloindazoles remains the robust, go-to method for a wide range of substrates due to its reliability and broad functional group tolerance. For accessing specific, less-common isomers, classical lithiation-borylation, while operationally demanding, provides a powerful alternative.

By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make informed decisions to select the optimal synthetic strategy. This enables the efficient and rapid generation of diverse indazole libraries, accelerating the discovery of next-generation therapeutics.

References

- 1. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04056A [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 吲唑-6-硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. nbinno.com [nbinno.com]

- 8. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 3-aryl-1 H -indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04235B [pubs.rsc.org]

- 13. soc.chim.it [soc.chim.it]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. scispace.com [scispace.com]

- 19. research.manchester.ac.uk [research.manchester.ac.uk]

- 20. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. reddit.com [reddit.com]

- 24. reddit.com [reddit.com]

Core Principles for the Safe and Effective Utilization of 1,5-Dimethyl-1H-indazole-4-boronic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 1,5-Dimethyl-1H-indazole-4-boronic acid. As a crucial building block in contemporary synthetic and medicinal chemistry, its effective use is predicated on a thorough understanding of its chemical nature and associated handling requirements. This document moves beyond a simple recitation of procedural steps to explain the underlying scientific principles, ensuring that researchers can not only follow protocols but also make informed decisions to maintain experimental integrity and laboratory safety.

Compound Profile and Intrinsic Chemical Considerations

This compound belongs to the versatile class of organoboron compounds, which are fundamental reagents in modern organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] The boronic acid functional group, while exceptionally useful, introduces specific stability challenges that dictate its handling and storage.

-

Sensitivity to Dehydration: In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration to form a stable six-membered cyclic trimer known as a boroxine.[3] While this process is often reversible, it alters the compound's molecular weight and can complicate stoichiometry in reactions, leading to reproducibility issues.[3][4]

-

Moisture and Air Sensitivity: Although many boronic acids are considered stable to air and moisture, certain derivatives can be sensitive.[5][6] Exposure to atmospheric moisture can facilitate protodeboronation, a decomposition pathway where the carbon-boron bond is cleaved.[3] Therefore, treating this reagent with the precautions typical for air- and moisture-sensitive materials is a best practice to ensure its purity and reactivity over time.[7][8][9]

-

Lewis Acidity: The boron atom in a boronic acid possesses a vacant p-orbital, making it a mild Lewis acid.[10] This property is central to its reactivity but also means it can interact with Lewis bases, which should be a consideration when planning reaction sequences or choosing storage containers.

Hazard Identification and Risk Mitigation

Based on data from analogous boronic acid compounds, this compound should be handled as a hazardous substance.[11][12][13] The primary risks are associated with irritation and oral toxicity.

GHS Hazard Classification Summary

The following table summarizes the anticipated hazard classifications based on closely related structures. Users must always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate information.

| Hazard Class | GHS Code | Hazard Statement |

| Acute Oral Toxicity | H302 | Harmful if swallowed.[11] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[11][13] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[11][13] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[11][13] |

First Aid Measures: An Immediate Response Protocol

Rapid and correct response to exposure is critical. The following measures should be implemented immediately.

-

Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[5][11][12]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[5][12]

-

Eye Contact: Rinse cautiously and thoroughly with water for several minutes, holding the eyelids open.[5][11][12] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[5]

-

Ingestion: If the individual is conscious, rinse their mouth with water. Do NOT induce vomiting.[11] Call a POISON CENTER or doctor immediately if you feel unwell.[11][12]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls with appropriate PPE, is essential for minimizing exposure risk.

Primary Engineering Controls

All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[14] For operations requiring an inert atmosphere, a glove box or Schlenk line setup is mandatory.[7][8] These systems not only protect the user from the chemical but also protect the chemical from atmospheric moisture and oxygen, preserving its integrity.[8] Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5][12]

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE is the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5]

-

Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves. Gloves should be inspected for defects before use and replaced immediately if contaminated or damaged.

-

Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of spillage, consider additional protective clothing.

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator may be necessary.

Handling and Transfer Protocols

The dual requirements of protecting the user and the compound necessitate meticulous handling techniques. Given its sensitivity, operations should be performed under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially for long-term storage or use in moisture-sensitive reactions.[5][7]

Step-by-Step Protocol: Weighing and Transfer in a Glove Box

-

Preparation: Ensure the glove box has a dry, inert atmosphere (<10 ppm O₂, <10 ppm H₂O). Place all necessary items inside the antechamber, including clean, dry glassware (oven-dried and cooled under vacuum is best practice), spatulas, a tared vial, and the stock bottle of this compound.

-

Atmosphere Cycling: Cycle the antechamber with the inert gas at least three times to remove air and moisture before transferring items into the main chamber.

-

Equilibration: Allow the stock bottle to reach the temperature of the glove box atmosphere before opening to prevent condensation.

-

Transfer: Open the stock bottle and, using a clean, dry spatula, carefully transfer the desired amount of the solid into the tared vial. Avoid creating dust.

-

Sealing: Tightly cap both the stock bottle and the new vial. For added protection, wrap the cap threads with paraffin film after removing the vial from the glove box.

-

Cleanup: Carefully clean any residual solid from the spatula and work surface within the glove box using a dry wipe.

-

Record Keeping: Accurately log the amount taken in the laboratory inventory.

Storage Recommendations

Proper storage is paramount for preserving the chemical's stability and reactivity. Incorrect storage can lead to degradation, rendering the material unsuitable for its intended use.[15]

Storage Condition Parameters

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or Room Temperature | Specific temperature depends on supplier recommendation. Refrigeration slows potential decomposition pathways.[2] Always allow the container to warm to ambient temperature before opening to prevent moisture condensation. |

| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon).[5] | Prevents reaction with atmospheric moisture (boroxine formation) and potential oxidation.[3][5] |

| Container | Keep in the original, tightly sealed container.[12] | Supplier packaging is designed for stability. Ensure the cap provides an airtight seal.[15][16] |

| Location | Store in a dry, cool, and well-ventilated area.[5][12][13] | Protects from heat and environmental moisture. |

Chemical Incompatibility

To prevent hazardous reactions, this compound must be segregated from incompatible materials.

-

Strong Oxidizing Agents: Can lead to vigorous, potentially exothermic reactions.

-

Strong Acids and Bases: May catalyze decomposition.[5]

-

Water/Protic Solvents: Store away from areas where contact with water is possible to prevent degradation.[3]

Spill Management and Waste Disposal

A clear and practiced plan for spill response and waste disposal is a cornerstone of laboratory safety.

Spill Response Protocol

-

For Minor Spills:

-

Ensure proper PPE is worn.

-

Avoid generating dust.

-

Gently cover the spill with an inert, dry absorbent material like sand or vermiculite.

-

Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[5]

-

Clean the spill area with a solvent-moistened cloth (e.g., isopropanol), collecting the cloth as hazardous waste.

-

Ventilate the area.

-

-

For Major Spills:

-

Evacuate the immediate area.

-

Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department.

-

Prevent entry into the area.

-

Allow only trained emergency response personnel to handle the cleanup.

-

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[14]

-

Collection: Collect all waste in a clearly labeled, sealable container.[14] Do not mix boronic acid waste with other waste streams unless approved by your EHS office.[14]

-

Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and any other identifiers required by local and national regulations.[14]

-

Storage: Store the sealed waste container in a designated, secure secondary containment area until collection by a licensed waste disposal service.[14]

-

Empty Containers: Rinse empty containers three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[14] After rinsing and air-drying, deface the original label before disposing of the container according to institutional guidelines.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Boronic Acids & Derivatives [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 8. ossila.com [ossila.com]

- 9. as.uky.edu [as.uky.edu]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. keyorganics.net [keyorganics.net]

- 14. benchchem.com [benchchem.com]

- 15. laballey.com [laballey.com]

- 16. ehs.umich.edu [ehs.umich.edu]

The Tautomeric Landscape of Dimethyl-Indazole Derivatives: A Thermodynamic and Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, with their biological activity often intrinsically linked to their tautomeric state. This in-depth technical guide provides a comprehensive exploration of the thermodynamic properties and tautomeric forms of dimethyl-indazole derivatives. Moving beyond a simple recitation of facts, this document elucidates the underlying principles governing tautomeric equilibria, details robust experimental and computational methodologies for their characterization, and offers field-proven insights to empower researchers in drug discovery and development. By understanding the subtle interplay of thermodynamics and structure, scientists can better predict and control the behavior of these crucial pharmaceutical building blocks.

Introduction: The Significance of Tautomerism in Indazole Scaffolds

The indazole core, a bicyclic heteroaromatic system, is a privileged scaffold in a multitude of clinically approved drugs and investigational new drug candidates.[1][2] Its versatility stems from its ability to engage in various biological interactions, which are profoundly influenced by the protonation state of its pyrazole ring. Indazole and its derivatives primarily exist in two main tautomeric forms: the 1H- and 2H-tautomers.[1][2] The position of the proton dictates the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, thereby directly impacting its pharmacokinetic and pharmacodynamic profiles.

The thermodynamic stability of these tautomers is not fixed but exists in a dynamic equilibrium. This equilibrium can be influenced by a variety of factors, including the nature and position of substituents, the solvent environment, and temperature. For dimethyl-indazole derivatives, the placement of the two methyl groups can significantly shift this equilibrium, favoring one tautomer over the other. A thorough understanding of the thermodynamics governing this tautomerism is therefore paramount for rational drug design and development.

The Two Faces of Dimethyl-Indazole: A Look at the 1H and 2H Tautomers

The two principal tautomeric forms of a generic dimethyl-indazole are the 1,X-dimethyl-1H-indazole and the 2,X-dimethyl-2H-indazole. The 1H-tautomer is generally considered to be the more thermodynamically stable form for the parent indazole.[1][3] This stability is often attributed to its benzenoid character, which imparts a greater degree of aromaticity compared to the quinonoid-like structure of the 2H-tautomer.[2]

However, the presence of substituents, such as methyl groups, can modulate this energy difference. The electronic and steric effects of the methyl groups can either further stabilize the 1H form or, in some cases, shift the equilibrium towards the 2H tautomer. For instance, computational studies on substituted indazoles have shown that electron-withdrawing groups can decrease the energy gap between the two tautomers.[4]

Thermodynamic Underpinnings of Tautomeric Equilibrium

The relative population of the 1H and 2H tautomers at equilibrium is governed by the difference in their Gibbs free energy (ΔG). This fundamental thermodynamic quantity is a function of both enthalpy (ΔH) and entropy (ΔS), as described by the equation:

ΔG = ΔH - TΔS

-

Enthalpy (ΔH): Represents the difference in the total energy of the two tautomers, including bond energies and non-bonded interactions. A negative ΔH indicates that the 1H tautomer is enthalpically favored. For the parent indazole, the 1H tautomer is enthalpically more stable than the 2H form.[5]

-

Entropy (ΔS): Reflects the difference in the degree of disorder or randomness between the two tautomers. Factors such as molecular symmetry and rotational freedom of substituents can influence the entropy.

-

Gibbs Free Energy (ΔG): The overall determinant of tautomeric preference. A negative ΔG signifies that the 1H tautomer is the more stable and therefore the predominant species at equilibrium. The free energy difference between the 1H and 2H tautomers of the parent indazole is approximately 2.3 kcal/mol, favoring the 1H form.[3] For 1-methylindazole, the free energy is 3.2 kcal/mol lower than its 2-methylindazole counterpart.[3]

Table 1: Thermodynamic Parameters for Indazole Tautomerism (Parent Compound)

| Parameter | Value | Source |

| ΔG (1H → 2H) | ~2.3 kcal/mol | [3] |

| ΔH (1H → 2H) | ~3.9 kcal/mol | [5] |

Note: These values are for the parent indazole and serve as a baseline. The presence of dimethyl substituents will alter these values.

Experimental Determination of Thermodynamic Properties and Tautomeric Ratios

A multi-pronged experimental approach is essential for the accurate characterization of the thermodynamic landscape of dimethyl-indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Tautomeric Equilibrium

Variable-temperature (VT) NMR spectroscopy is a powerful, non-destructive technique for quantifying the populations of tautomers in solution and determining the thermodynamic parameters of their interconversion.[6][7]

Experimental Protocol: Variable-Temperature 1H NMR Spectroscopy

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the dimethyl-indazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to a concentration of approximately 10-20 mM. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Use a high-quality NMR tube designed for variable-temperature experiments (e.g., Wilmad 507 or equivalent).[6]

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable-temperature unit.

-

Calibrate the probe temperature using a standard sample (e.g., methanol or ethylene glycol).

-

-

Data Acquisition:

-

Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K) to identify the distinct signals for each tautomer.

-

Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate for at least 5-10 minutes at each temperature before acquiring a spectrum.[7]

-

Continue acquiring spectra until the signals for the two tautomers are well-resolved and show no further significant changes in their relative integrals, or until the lower temperature limit of the solvent is approached.

-

Similarly, acquire spectra at elevated temperatures, taking care not to exceed the boiling point of the solvent.

-

-

Data Analysis:

-

At each temperature, carefully integrate the well-resolved, non-overlapping signals corresponding to each tautomer.

-

Calculate the equilibrium constant (Keq) at each temperature using the ratio of the integrals: Keq = [2H-tautomer] / [1H-tautomer]

-

Determine the Gibbs free energy difference (ΔG) at each temperature using the equation: ΔG = -RT ln(Keq)

-

Construct a van't Hoff plot by plotting ln(Keq) versus 1/T. The slope of this plot is equal to -ΔH/R, and the y-intercept is equal to ΔS/R, where R is the gas constant.

-

Calorimetry: Direct Measurement of Enthalpic Changes

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9][10] It can be used to determine the enthalpy of fusion and other thermal transitions. Isothermal Titration Calorimetry (ITC) can also be employed to study the thermodynamics of tautomerization in solution by monitoring the heat changes upon perturbation of the equilibrium.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the solid dimethyl-indazole derivative into a clean, pre-weighed aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Prepare an empty, sealed aluminum pan to serve as a reference.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Purge the sample chamber with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Data Acquisition:

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of the compound.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Integrate the area of the melting peak in the DSC thermogram to determine the enthalpy of fusion (ΔHfus).

-

The onset temperature of the peak corresponds to the melting point (Tm).

-

While DSC primarily provides information about phase transitions, these data can be used in conjunction with solubility studies at different temperatures to derive thermodynamic parameters of tautomerization in the solid state.

-

Computational Chemistry: In Silico Insights into Tautomer Stability

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for predicting the relative stabilities of tautomers and corroborating experimental findings.[11][12]

Computational Workflow: DFT Calculations

-

Structure Preparation:

-

Build the 3D structures of both the 1H and 2H tautomers of the desired dimethyl-indazole derivative using a molecular modeling software.

-

-

Geometry Optimization:

-

Perform a full geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p)).

-

The optimization should be performed in the gas phase or with a solvent continuum model (e.g., PCM, SMD) to simulate the experimental conditions.

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.

-

-

Energy Calculations:

-

Calculate the single-point electronic energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy.

-

-

Thermodynamic Analysis:

-

Calculate the Gibbs free energy (G) for each tautomer by combining the electronic energy with the thermal corrections obtained from the frequency calculations: G = Eelectronic + Gthermal_correction

-

The difference in the Gibbs free energies (ΔG) between the two tautomers provides a theoretical prediction of their relative stability.

-

Conclusion: Integrating Theory and Experiment for Rational Design